Superior Hepatotoxic Potency: Near-Complete GSH Depletion Compared to Parent Alachlor
In a direct head-to-head in vitro study on freshly isolated rat hepatocytes, 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide (CCDA) exhibited significantly greater hepatotoxic potential than its parent herbicide, alachlor. At a concentration of 100 µg/mL after 60 minutes of incubation, CCDA depleted glutathione (GSH) levels almost completely (93%), while alachlor under the same conditions caused a 62% depletion [1]. This demonstrates that CCDA is a far more potent depletor of cellular antioxidant defenses.
| Evidence Dimension | Hepatotoxicity (GSH Depletion) |
|---|---|
| Target Compound Data | 93% GSH depletion |
| Comparator Or Baseline | Alachlor: 62% GSH depletion |
| Quantified Difference | 50% greater depletion relative to baseline (31 percentage points) |
| Conditions | Isolated rat hepatocytes, 100 µg/mL concentration, 60 min incubation. |
Why This Matters
This data establishes CCDA as a more potent hepatotoxin than its parent, making it a critical reference standard for toxicological studies and environmental risk assessment of alachlor-derived disinfection by-products.
- [1] El-Sakka, S., Salem, E. E.-D. M., & Abdel-Rahman, M. S. (2002). In vitro hepatotoxicity of alachlor and its by-products. Journal of Applied Toxicology, 22(1), 31–35. View Source
